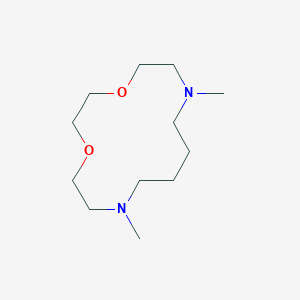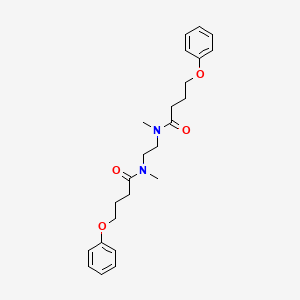![molecular formula C21H14N2O2 B14570153 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile CAS No. 61575-62-0](/img/structure/B14570153.png)
2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,2-D][1,3]oxazole core with a 4-methoxyphenyl group and a carbonitrile group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphtho[1,2-D][1,3]oxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the naphtho[1,2-D][1,3]oxazole core with a 4-methoxyphenyl halide.
Addition of the carbonitrile group: This can be done through a nucleophilic substitution reaction, where a suitable nitrile source is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2-(4-Methoxyphenyl)ethylamine
Uniqueness
2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is unique due to its naphtho[1,2-D][1,3]oxazole core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61575-62-0 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C21H14N2O2/c1-24-16-9-6-14(7-10-16)8-11-20-23-21-18-5-3-2-4-17(18)15(13-22)12-19(21)25-20/h2-12H,1H3 |
InChI Key |
JLUFVVNIASOTIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)



![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)




